molecular formula C16H18ClNO2 B2570271 Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride CAS No. 1211569-04-8

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride

Cat. No.: B2570271
CAS No.: 1211569-04-8
M. Wt: 291.78
InChI Key: NDKVVZGPVQHQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an aminophenyl group and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride typically involves the esterification of 3-(4-aminophenyl)-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the aminophenyl group to an aniline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminophenyl group can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The phenylpropanoate moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 3-(4-nitrophenyl)-2-phenylpropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(4-aminophenyl)-2-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-aminophenyl)-2-(4-methylphenyl)propanoate: Similar structure but with a methyl-substituted phenyl group.

Uniqueness: Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is unique due to the presence of both an aminophenyl group and a phenylpropanoate moiety, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKVVZGPVQHQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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